N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine is a compound primarily used in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photoconductors. This compound is characterized by its ability to facilitate charge transport, making it essential for the efficiency of electronic devices. The chemical formula for N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine is C24H28N2, with a molecular weight of approximately 368.50 g/mol.
This compound falls under the classification of organic compounds, specifically within the category of diphenylamines. It is synthesized from various chemical precursors and is often studied for its photophysical properties and applications in electronic materials. The compound is recognized by its CAS number 531-91-9, which facilitates its identification in chemical databases.
The synthesis of N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine typically involves a multi-step process that includes the coupling of aniline derivatives. A common method includes the oxidative coupling of 4-butylaniline with diphenylamine in the presence of a catalyst.
The molecular structure of N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine features two butylphenyl groups attached to a central diphenylbenzidine unit. This structure contributes to its electronic properties, allowing for effective charge transport.
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine undergoes several key reactions that are relevant to its application in electronics:
The reactions typically involve the formation of covalent bonds between the nitrogen atoms in the amine groups and other electron-deficient species present in the device architecture .
The mechanism of action for N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine primarily revolves around its role as a hole transport material:
Data from studies indicate that this compound exhibits ambipolar charge transport characteristics, making it suitable for various organic electronic applications .
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine has several important applications:
Solvent resistance in hole transport layers (HTLs) is paramount for multilayer solution-processed devices. PolyTPD (poly[N,N'-bis(4-butylphenyl)-N,N'-bisphenylbenzidine) incorporates cross-linkable moieties that enable the formation of three-dimensional networks upon thermal or photonic activation. This cross-linking generates insoluble frameworks that withstand orthogonal solvent processing—a critical requirement for inkjet-printed quantum dot light-emitting diodes (QD-LEDs) and perovskite solar cells (PSCs). As demonstrated in QD-LED architectures, cross-linked polyTPD layers prevent interfacial erosion during subsequent deposition of emissive layers, maintaining morphological integrity and device performance [3] [6].
Thermal cross-linking strategies typically employ temperatures >150°C to initiate covalent bonding between polymer chains without compromising the material's hole-transport capabilities. For polyTPD-based HTLs in perovskite solar cells, this process yields layers with enhanced thermal stability (glass transition temperature >300°C) and robust resistance against moisture penetration. Devices incorporating cross-linked polyTPD retain >90% of initial efficiency after 800 hours of operational stability testing, attributed to the suppressed ion migration at the perovskite/HTL interface [4].
Photo-cross-linking offers a complementary approach using UV irradiation to generate radicals or nitrenes that form interchain bonds. This method enables spatial patterning of polyTPD films for high-resolution displays. Recent studies demonstrate that UV-activated cross-linkers (e.g., azide-functionalized additives) can penetrate the tertiary amine networks of polyTPD, creating solvent-resistant layers within minutes while preserving optimal HOMO levels (~5.2 eV) for hole injection [6].
Table 1: Performance Comparison of Cross-Linked polyTPD in Optoelectronic Devices
Cross-Linking Method | Device Application | Key Stability Metrics | Performance Retention |
---|---|---|---|
Thermal (150-180°C) | Perovskite Solar Cells | 800h at 60°C + MPPT | 94% initial PCE |
UV Irradiation (365 nm) | Inkjet-Printed QD-LEDs | Solvent Resistance Test | >95% film integrity |
Blended Cross-linkers | Tandem OLEDs | 300h operational lifetime | 88% initial luminance |
The molecular weight distribution of polyTPD critically influences its thin-film morphology and charge-transport properties. Controlled polymerization of N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine monomers via oxidative coupling yields polymers with average molecular weights (Mₙ) spanning 20,000–35,000 g/mol. This range balances solution processability with film-forming capability—higher Mₙ variants (>30,000 g/mol) demonstrate superior mechanical robustness but require processing in high-boiling-point solvents like chlorobenzene [4].
Suzuki-Miyaura polycondensation enables precise backbone engineering through palladium-catalyzed aryl-aryl coupling. By modulating reaction time, temperature, and catalyst loadings (e.g., Pd₂(dba)₃/P(t-Bu)₃), researchers achieve polyTPD with dispersity indices (Đ) as low as 1.8. Narrow Đ values correlate with uniform thin-film surfaces (RMS roughness <2 nm), which minimize current leakage in OLED devices [3]. The butylphenyl substituents enhance solubility during polymerization, preventing premature precipitation and ensuring repeatable molecular weights across batches.
Post-polymerization processing exploits the correlation between Mₙ and thermal behavior. Higher Mₙ polyTPD exhibits increased decomposition temperatures (T₄ > 400°C) and reduced crystallinity. These characteristics suppress phase separation in blended HTL systems, as evidenced by polyTPD:PVK composites maintaining homogeneity after 100h of device operation. Such thermal resilience is indispensable for solution-processed devices requiring multiple high-temperature annealing steps [3] [4].
Strategic molecular engineering of the benzidine core enables fine-tuning of polyTPD’s optoelectronic properties. Incorporating electron-donating groups (e.g., methyl, methoxy) elevates the highest occupied molecular orbital (HOMO) level, while electron-withdrawing substituents (fluoro, cyano) deepen it. For N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine derivatives, the butyl group provides steric stabilization without significantly altering electronic properties, maintaining HOMO at -5.2 eV—ideal for hole injection from indium tin oxide (ITO)/PEDOT:PSS anodes [4] [5].
Extended π-conjugation through phenylamino substituents, as in N,N′-Bis[4-(diphenylamino)phenyl]-N,N′-diphenylbenzidine, raises the HOMO to -4.9 eV. This modification reduces hole-injection barriers by 0.3 eV compared to unsubstituted polyTPD, boosting the external quantum efficiency (EQE) of QD-LEDs from 12% to 18.5%. However, excessive conjugation can lower the lowest unoccupied molecular orbital (LUMO), compromising electron-blocking capability. Optimal LUMO levels for polyTPD derivatives lie between -2.0 and -2.4 eV—sufficiently shallow to block electrons from perovskite or QD layers while transporting holes [5].
Sterically hindered variants like spirobifluorene-modified benzidines enhance glass transition temperatures (T>g) >150°C) but may increase synthetic complexity. Recent studies show that halogenation (bromine/chlorine) at the para-position of terminal phenyl rings enables further functionalization via cross-coupling, creating multifunctional HTMs with tailored energy levels for tandem devices [5] [6].
Table 2: Energy Level Tuning via Functional Group Modifications
Functional Group | HOMO (eV) | LUMO (eV) | Impact on Device Performance |
---|---|---|---|
Butylphenyl (Standard) | -5.2 | -2.2 | Baseline hole injection/blocking |
Diphenylamino | -4.9 | -2.5 | +15% EQE in QD-LEDs |
Methoxy | -5.0 | -2.3 | Reduced hysteresis in PSCs |
Fluorinated | -5.4 | -2.4 | Enhanced moisture resistance |
CAS No.: 19536-24-4
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